2-Azaspiro[3.3]heptane hydrochloride
Beschreibung
2-Azaspiro[3.3]heptane hydrochloride (CAS: 1420271-08-4) is a bicyclic amine hydrochloride with the molecular formula C₆H₁₁N·HCl and a molecular weight of 133.62 g/mol . Its structure features a spirocyclic framework where a six-membered ring system shares a single atom (nitrogen) with two three-membered rings. This compact, rigid architecture enhances its utility as a building block in medicinal chemistry, particularly for modulating pharmacokinetic properties like solubility and metabolic stability .
The compound is synthesized via methods involving cyclization of appropriate precursors, as demonstrated in the preparation of gold(I)-dithiocarbamate complexes, where it serves as a ligand precursor . Analytical data, including HRMS-ESI and elemental analysis, confirm its purity and structural integrity . Key physicochemical properties include a melting point and solubility profile typical of hydrochlorides, though specific data (e.g., boiling point) remain unreported .
Eigenschaften
IUPAC Name |
2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGSZIVCFBCPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420271-08-4 | |
| Record name | 2-azaspiro[3.3]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-azaspiro[3.3]heptane hydrochloride with structurally related spirocyclic amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |
|---|---|---|---|---|
| 2-Azaspiro[3.3]heptane hydrochloride | C₆H₁₁N·HCl | 133.62 | 1420271-08-4 | Parent compound; unsubstituted spiro core. |
| 6-Propyl-2-azaspiro[3.3]heptane | C₉H₁₇N | 139.24 | 1707364-80-4 | Propyl substituent at position 6; increased lipophilicity. |
| 6-Butyl-2-azaspiro[3.3]heptane | C₁₀H₁₉N | 153.27 | 1414885-15-6 | Butyl substituent enhances steric bulk; potential for altered receptor binding. |
| 2-Azaspiro[3.4]octane hydrochloride | C₇H₁₃N·HCl | 147.64 | Not reported | Expanded spiro ring (3.4 vs. 3.3); altered conformational flexibility. |
| 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane HCl | C₁₂H₁₅BrClN | 296.62 | 2830344-68-6 | Aromatic bromophenyl group; potential for π-π interactions in drug design. |
| 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride | C₁₂H₁₆ClN | 209.72 | 2708292-75-3 | Phenyl substituent increases molecular weight and rigidity. |
| 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane HCl | C₁₂H₁₅ClFN | 227.71 | 2044713-13-3 | Fluorine atom enhances electronegativity and metabolic stability. |
Commercial Availability and Pricing
- Cost : The parent compound is priced competitively (e.g., $2,702.57/g for 97% purity in specialized derivatives like 3-(4-bromophenyl)-) , reflecting synthetic complexity and demand in high-throughput screening.
- Suppliers : Major vendors include Enamine, TRC, and American Elements, with bulk quantities available for lead optimization .
Key Research Findings
- Medicinal Chemistry : Spirocyclic amines are prized for their ability to mimic peptide turn motifs, enabling selective targeting of G protein-coupled receptors (GPCRs) .
- Structural Insights : X-ray crystallography of gold(I) complexes reveals that the spiro core enforces a distorted tetrahedral geometry around the metal center, enhancing catalytic activity .
- SAR Studies : Substitution at position 6 (e.g., methyl, propyl) correlates with improved potency in kinase inhibition assays, though excessive bulk diminishes solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
